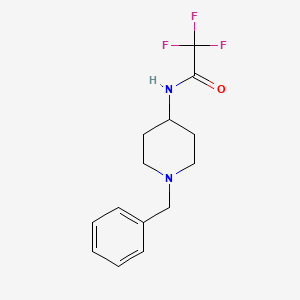

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O/c15-14(16,17)13(20)18-12-6-8-19(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUDAKGVCDDOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C(F)(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 1-benzylpiperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 1-benzylpiperidine and trifluoroacetic anhydride.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

Procedure: 1-benzylpiperidine is dissolved in an appropriate solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Isolation: The product is isolated by evaporating the solvent under reduced pressure, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetic acid.

Reduction: Formation of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide derivatives with reduced functional groups.

Substitution: Formation of substituted N-(1-benzylpiperidin-4-yl) derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide and related compounds from the evidence:

Key Observations :

- Core Structure: The target compound’s piperidine core distinguishes it from amino acid-derived analogs (e.g., L-46) and spirocyclic derivatives .

- Substituent Effects : The benzyl group in the target compound enhances aromatic interactions, while methyl/ethoxy groups in analogs (e.g., D-89, L-46) modulate steric bulk and electronic properties. Fluorine in the 4-fluorobenzyl derivative () increases electronegativity and metabolic resistance .

- Physical State : Crystalline forms (e.g., D-89) suggest higher melting points compared to oily analogs (e.g., L-46), impacting solubility and formulation .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy :

- Target Compound : Expected C=O stretch ~1700 cm⁻¹ (trifluoroacetamide), NH stretch ~3300 cm⁻¹ (amide) .

- Analog D-89 : Confirmed NH (3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches, with aromatic C-H bends (~1600 cm⁻¹) .

- Analog L-46 : Similar TFA peaks, with additional C-O-C stretches (~1250 cm⁻¹) from the ethoxy group .

NMR Spectroscopy :

- Target Compound : Aromatic protons (benzyl: δ 7.2–7.4 ppm), piperidine protons (δ 1.5–3.0 ppm), and TFA carbonyl (δ ~170 ppm in ¹³C NMR).

- Analog D-89 : Aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl), NH (δ 8.1 ppm), and TFA signals consistent with the target .

- Spiroacetamide () : Distinct spirocyclic proton splitting (δ 1.8–2.5 ppm) and fluorobenzyl aromatic signals (δ 7.0–7.3 ppm) .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety linked to a trifluoroacetamide group. Its molecular formula is with a molecular weight of approximately 273.28 g/mol. The trifluoroacetamide group enhances the lipophilicity and stability of the compound, potentially influencing its biological activity.

Research indicates that N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide may interact with various biological targets, particularly sigma receptors. Sigma receptors are implicated in modulating pain perception and neuroprotection. Preliminary studies suggest that this compound exhibits a higher affinity for sigma-1 receptors compared to sigma-2 receptors , which may contribute to its analgesic properties .

Biological Activity Overview

The biological activities of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide can be summarized as follows:

Case Studies and Research Findings

Recent studies have evaluated the pharmacological profile of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide alongside related compounds. For instance:

- Analgesic Studies : In a comparative study with other piperidine derivatives, N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide demonstrated significant analgesic effects in animal models of pain. The mechanism was attributed to modulation of neurotransmitter systems involved in pain pathways.

- Inflammation Models : Another study assessed the anti-inflammatory properties using carrageenan-induced paw edema in rats. The compound showed a notable reduction in edema formation compared to controls, suggesting its potential as an anti-inflammatory agent.

- Binding Affinity Studies : Quantitative structure-activity relationship (QSAR) analyses revealed that modifications on the aromatic rings significantly influenced binding affinities at sigma receptors. The presence of the trifluoroacetyl group was associated with enhanced receptor binding compared to non-fluorinated analogs .

Q & A

Q. What are the standard synthetic routes for N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide, and how is purity ensured during synthesis?

- Methodological Answer: Synthesis typically involves amide bond formation between 1-benzylpiperidin-4-amine and trifluoroacetic anhydride under anhydrous conditions. Purification is achieved via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to separate the product from unreacted starting materials and by-products . Thin-layer chromatography (TLC) is employed to monitor reaction progress, with UV visualization or iodine staining for detection . Final purity (>95%) is confirmed using high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase.

Q. How is the molecular structure of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide validated experimentally?

- Methodological Answer: Structural validation relies on Nuclear Magnetic Resonance (NMR) spectroscopy :

- ¹H NMR identifies protons on the benzyl and piperidine groups (δ 7.2–7.4 ppm for aromatic Hs; δ 2.5–3.5 ppm for piperidine Hs).

- ¹³C NMR confirms the trifluoroacetamide carbonyl (δ ~158 ppm) and quaternary carbons.

Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular ion peaks ([M+H]⁺) matching the theoretical molecular weight. Infrared (IR) spectroscopy detects the carbonyl stretch (~1680 cm⁻¹) .

Q. What analytical techniques are recommended for assessing the compound’s stability under varying storage conditions?

- Methodological Answer: Accelerated stability studies are conducted by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Samples are analyzed periodically using:

- HPLC to detect degradation products.

- Differential Scanning Calorimetry (DSC) to monitor thermal transitions.

- Karl Fischer titration for moisture content analysis.

Data are compared against ICH guidelines for drug substance stability .

Advanced Research Questions

Q. How can reaction kinetics be studied for N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide in nucleophilic substitution reactions?

- Methodological Answer: Pseudo-first-order kinetics are applied by varying concentrations of nucleophiles (e.g., amines) while keeping the compound in excess. Reactions are quenched at intervals using ice-cold methanol, and progress is monitored via UV-Vis spectroscopy (λ = 260–280 nm) or LC-MS . Rate constants (k) and activation energy (Eₐ) are derived from Arrhenius plots. Conflicting data (e.g., anomalous rate curves) are resolved by verifying solvent polarity effects or side reactions using gas chromatography-mass spectrometry (GC-MS) .

Q. What strategies are effective in resolving contradictory spectroscopic data for this compound?

- Methodological Answer: Contradictions between NMR and IR data (e.g., unexpected carbonyl shifts) may arise from polymorphism or solvent interactions. Cross-validate using:

- X-ray crystallography to confirm solid-state structure.

- Dynamic NMR to assess rotational barriers in the piperidine ring.

- Density Functional Theory (DFT) calculations to model electronic environments and predict spectral properties .

Q. How does the benzylpiperidine substituent influence the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) model interactions between the benzylpiperidine moiety and enzyme active sites (e.g., acetylcholinesterase). Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values), while site-directed mutagenesis identifies critical residues. For example, replacing Tyr337 in the target enzyme with alanine may reduce binding, highlighting hydrophobic interactions .

Q. What methodologies optimize solubility for in vitro assays without compromising stability?

- Methodological Answer: Co-solvent systems (e.g., DMSO/PBS mixtures) are tested at 0.1–1% v/v. Solubility is quantified via nephelometry, and stability is assessed by HPLC after 24h. For low solubility, nanoparticle formulations (e.g., PEGylated liposomes) are prepared using solvent evaporation. Dynamic Light Scattering (DLS) ensures particle size <200 nm, and dialysis confirms drug loading efficiency .

Q. How can enantiomeric purity be achieved if chiral centers are introduced during synthesis?

- Methodological Answer: Chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) resolves enantiomers. Circular Dichroism (CD) verifies absolute configuration. For preparative-scale separation, simulated moving bed (SMB) chromatography maximizes yield. Enantiomeric excess (ee) is calculated using peak area ratios in HPLC .

Q. What computational approaches predict the compound’s metabolic pathways?

- Methodological Answer: CYP450 metabolism is modeled using in silico tools (e.g., StarDrop, MetaSite). Key steps:

Generate 3D conformers with OMEGA software .

Simulate CYP3A4 binding with Glide docking .

Identify probable oxidation sites (e.g., piperidine N-debenzylation) using reactivity descriptors .

Results are validated with LC-MS/MS after incubating the compound with human liver microsomes .

Q. How do structural modifications (e.g., fluorination) impact structure-activity relationships (SAR) in lead optimization?

- Methodological Answer:

Comparative SAR studies synthesize analogs with varying substituents (e.g., -CF₃ vs. -CH₃). Biological activity (e.g., IC₅₀ in enzyme inhibition) is measured via fluorescence-based assays. Hansch analysis correlates logP values with activity, while CoMFA models map steric/electrostatic fields. For example, trifluoroacetamide analogs show 10-fold higher potency due to enhanced electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.